Tri-GalNAc(OAc)3 TFA is classified under glycosylated compounds, specifically as a glycan ligand. It is synthesized from various precursors and has applications in drug delivery systems and therapeutic agents targeting specific receptors in cells. The compound is commercially available from multiple suppliers, including CD Bioparticles and MedChemExpress, which provide detailed specifications and purity levels (typically around 98%) .
The synthesis of Tri-GalNAc(OAc)3 TFA involves several steps that include glycosylation reactions, protection-deprotection strategies, and purification processes. One common method for synthesizing this compound includes the use of azidophenylselenylation techniques to form glycoamino acids, which are then coupled to form the final product.
Key steps in the synthesis include:
The synthesis can be optimized by adjusting donor/acceptor ratios and reaction conditions to enhance yield and selectivity .
The molecular structure of Tri-GalNAc(OAc)3 TFA features three N-acetylgalactosamine units linked through glycosidic bonds, with acetyl groups on hydroxyl functionalities. The trifluoroacetic acid component serves as a protective group that can be removed during subsequent reactions.
Tri-GalNAc(OAc)3 TFA participates in several chemical reactions, primarily involving glycosylation and deacetylation processes:
The mechanism of action for Tri-GalNAc(OAc)3 TFA primarily revolves around its ability to bind specifically to the asialoglycoprotein receptor on hepatocytes. This interaction promotes endocytosis of the conjugated therapeutic agents, leading to enhanced cellular uptake and degradation of unwanted proteins.
These properties make Tri-GalNAc(OAc)3 TFA suitable for various biochemical applications while ensuring stability during storage.
Tri-GalNAc(OAc)3 TFA is utilized extensively in scientific research and therapeutic development:
The synthesis of Tri-GalNAc(OAc)₃ TFA (CAS 1159408-65-7) employs a convergent strategy to assemble three N-acetylgalactosamine (GalNAc) units onto a trifunctional scaffold. This approach minimizes steric hindrance and ensures proper spatial orientation for optimal receptor binding. The core scaffold—typically derived from nitromethanetrispropionic acid—undergers sequential amine couplings with GalNAc-spacer precursors. Each GalNAc unit is pre-functionalized with a pentanoic acid linker terminated in a primary amine, enabling amide bond formation with the scaffold’s carboxylic acid groups via peptide coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar aprotic solvents (e.g., N,N-dimethylformamide). This yields a trivalent GalNAc intermediate with a free amine terminus, which is subsequently peracetylated and converted to the trifluoroacetic acid (TFA) salt for stability [2] [10].
A critical advancement involves using pentafluorophenyl (Pfp) esters as activated intermediates. After coupling the scaffold to N-Boc-1,3-diaminopropane (85% yield), deprotection exposes a primary amine. This amine reacts with C-5 GalNAc acid derivatives under HBTU activation, followed by Raney Nickel reduction and glutaric acid functionalization to generate the Pfp ester. This active ester facilitates efficient conjugation to oligonucleotides or proteins, enhancing hepatocyte delivery via the asialoglycoprotein receptor (ASGPR) [2] [10].
Table 1: Key Synthesis Steps for Tri-GalNAc(OAc)₃ TFA
| Step | Reaction | Reagents/Conditions | Function |
|---|---|---|---|
| 1 | Scaffold-amine coupling | HBTU, N,N-Diisopropylethylamine, DMF | Forms Boc-protected intermediate |
| 2 | Boc deprotection | Trifluoroacetic acid/dichloromethane (1:1) | Exposes primary amine for GalNAc coupling |
| 3 | GalNAc acid conjugation | HBTU, GalNAc-pentanoic acid derivative | Attaches first GalNAc unit |
| 4 | Ester activation | Pentafluorophenyl trifluoroacetate, pyridine | Generates Pfp ester for bioconjugation |
| 5 | Salt formation | TFA in dichloromethane/hexane | Yields stable TFA salt (1907.93 g/mol) |
The acetyl group serves as the primary protecting group for hydroxyl and amine functionalities during Tri-GalNAc(OAc)₃ TFA synthesis. Peracetylation (introduction of nine acetyl groups per GalNAc unit) prevents unwanted side reactions and enhances lipophilicity for intermediate purification. Acetylation is typically achieved using acetic anhydride in pyridine, with the N-acetyl group retained as a permanent protecting moiety for the galactosamine nitrogen [2] [8] [10].
Orthogonal protection strategies are essential for regioselective modifications. For example, benzyl esters may temporarily protect carboxylic acids on glutaric acid linkers during scaffold assembly. These are later removed via catalytic hydrogenation (Pd/C, H₂) without affecting acetyl groups. Similarly, tert-butoxycarbonyl (Boc) protects spacer amines during initial couplings, with deprotection under mild acid conditions (e.g., 50% TFA in dichloromethane). The stability of acetyl groups under acidic Boc-deprotection conditions exemplifies orthogonality—a cornerstone of complex glycan synthesis [3] [6].
Table 2: Protecting Groups in Tri-GalNAc(OAc)₃ Synthesis
| Functional Group | Protecting Group | Deprotection Method | Role |
|---|---|---|---|
| Hydroxyl (GalNAc) | Acetyl (OAc) | Mild base (e.g., NaOMe/MeOH) | Prevents oxidation/glycosidic cleavage |
| Amine (spacer) | Boc | 20–50% TFA in dichloromethane | Enables selective coupling |
| Carboxylic acid | Benzyl | Pd/C, H₂ (hydrogenolysis) | Facilitates scaffold elongation |
| Anomeric center | β-linked pentanol | Not removed | Maintains ASGPR-binding conformation |
Post-synthesis, acetyl groups may remain intact to enhance cellular uptake or be selectively cleaved for further bioconjugation. The peracetylated structure (C₈₁H₁₂₉F₃N₁₀O₃₈) balances stability and bioactivity, as acetyl esters resist enzymatic degradation during transit to hepatocytes [1] [8].
Tri-GalNAc(OAc)₃ TFA acts as the ligand domain in lysosome-targeting chimeras (LYTACs), which degrade extracellular proteins via ASGPR-mediated lysosomal trafficking. Its primary amine terminus (exposed after TFA salt dissociation) enables conjugation to effector domains (e.g., antibodies, oligonucleotides) through two principal techniques:
For GalNAc-LYTACs targeting oncoproteins (e.g., EGFR, HER2), the trivalent ligand is conjugated to a target-binding antibody via PEG spacers. This preserves ASGPR binding avidity while minimizing steric interference. The Kₘ (Michaelis constant) for ASGPR binding of trivalent GalNAc is ≈100-fold lower than monovalent versions, ensuring rapid endocytosis. Once internalized, the LYTAC redirects EGFR/HER2 to lysosomes, suppressing Akt and MAPK signaling and inhibiting tumor proliferation in liver cancer models [1] [4] [10].
Rigorous analytical profiling ensures batch-to-batch consistency of Tri-GalNAc(OAc)₃ TFA (purity ≥95–98%). Key methods include:
Acceptance criteria require ≤1.5% residual solvents (e.g., DMF, acetonitrile) via gas chromatography and ≥98% purity by HPLC. The compound is stored at 2–8°C under inert gas to prevent acetyl hydrolysis, which generates acetic acid and compromises ASGPR binding. Stability studies show <1% degradation after 12 months under recommended conditions [2] [7] [10].
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1